Spiro[2.3]hexan-5-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.3]hexan-5-ylmethanesulfonyl chloride: is a chemical compound with the molecular formula C₇H₁₁ClO₂S. It is characterized by a spirocyclic structure, where a spiro[2.3]hexane ring is attached to a methanesulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexan-5-ylmethanesulfonyl chloride typically involves the reaction of spiro[2.3]hexane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents like dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexan-5-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the spirocyclic ring can be achieved using strong oxidizing agents, resulting in the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones: Formed by oxidation reactions.
Scientific Research Applications
Spiro[2.3]hexan-5-ylmethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a reactive intermediate in the modification of biomolecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[2.3]hexan-5-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reagents used.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane: The parent spirocyclic compound without the sulfonyl chloride group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound without the spirocyclic structure.
Spiro[2.4]heptane-6-ylmethanesulfonyl Chloride: A similar compound with a larger spirocyclic ring.
Uniqueness
Spiro[2.3]hexan-5-ylmethanesulfonyl chloride is unique due to its combination of a spirocyclic structure and a sulfonyl chloride group. This combination imparts distinct reactivity and selectivity, making it valuable in the synthesis of complex molecules and in various research applications.
Biological Activity
Introduction
Spiro[2.3]hexan-5-ylmethanesulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and applications in drug discovery.
Chemical Structure and Synthesis
This compound features a spirocyclic structure that contributes to its conformational rigidity, which can influence its interaction with biological targets. The synthesis typically involves the reaction of spirocyclic intermediates with methanesulfonyl chloride, leading to the formation of the desired sulfonyl chloride derivative.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Spirocyclic precursor + Methanesulfonyl chloride | Room temperature | High |
2 | Purification (e.g., recrystallization) | - | - |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of spiro compounds have shown effectiveness against various viral strains through mechanisms such as inhibiting viral replication or entry into host cells.
Case Study: Antiviral Efficacy
A study assessed the antiviral activity of spiro compounds against the influenza virus. The results demonstrated that specific modifications to the spiro structure enhanced antiviral potency, suggesting a structure-activity relationship (SAR) that may be leveraged in drug design.
Anticancer Activity
Research has also explored the potential anticancer properties of this compound. Compounds with similar frameworks have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Table 2: Anticancer Activity Summary
Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Breast Cancer | 10 | Apoptosis induction |
Compound B | Lung Cancer | 15 | Cell cycle arrest |
Enzyme Inhibition
Another aspect of biological activity involves enzyme inhibition. Studies have indicated that spiro compounds can act as inhibitors of certain protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
Example Findings
Inhibitory assays revealed that this compound inhibited kinase activity in vitro, leading to decreased cellular proliferation in cancer cell lines.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is necessary to assess metabolism and excretion pathways.
Safety Profile
Toxicological assessments have shown that while some derivatives exhibit promising biological activity, they also require careful evaluation for potential side effects. In vivo studies are crucial for establishing safety margins.
Properties
IUPAC Name |
spiro[2.3]hexan-5-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)5-6-3-7(4-6)1-2-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMYOOJLLAIWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168520-78-1 |
Source
|
Record name | {spiro[2.3]hexan-5-yl}methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.